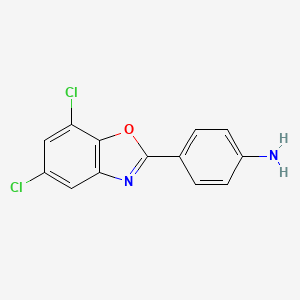

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline” is a compound that has been studied for its potential antimicrobial and analgesic activities . It is a derivative of benzoxazole, a heterocyclic compound that has been widely used in medicinal chemistry due to its broad range of biological activity .

Synthesis Analysis

The synthesis of this compound involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . This process yields the corresponding 1-phenylethanone (5,7-dichloro-1,3-benzoxazol-2-yl)hydrazones . These compounds, when subjected to Vilsmeier–Haack reaction with POCl3 in DMF, yield the final product .

Molecular Structure Analysis

The molecular structure of “4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline” was confirmed by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and the Vilsmeier–Haack reaction . The Vilsmeier–Haack reaction is a formylation reaction that is commonly used in the synthesis of aromatic and heteroaromatic substrates .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been used in the synthesis of novel derivatives that have shown significant antimicrobial activities . These derivatives have been tested against various pathogens, and some have shown promising results, making them potential candidates for the development of new antimicrobial agents .

Analgesic Activity

Derivatives of this compound have also been found to exhibit analgesic (pain-relieving) activity . This opens up potential avenues for the development of new analgesic drugs, which could be beneficial in the management of pain.

Molecular Docking Studies

Molecular docking studies have been conducted with these compounds . These studies are crucial in drug discovery as they help in understanding the molecular interactions between the drug and its target protein.

Antioxidant Activity

Some derivatives of this compound have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

This compound has been used in the synthesis of novel pyrazolo[3,4-b]quinoline derivatives . These derivatives have displayed a broad spectrum of pharmacological and biological activities, making them of interest in medicinal chemistry .

Cytotoxic Agents

Some derivatives of this compound have emerged as leading cytotoxic agents . These agents have the ability to kill cells, making them potentially useful in the treatment of various types of cancer .

Enzyme Inhibitors

Certain derivatives of this compound have been found to be strong enzyme inhibitors . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They have many applications in medicine, biotechnology, and biochemistry .

Potential Use in Antimycobacterial Agents

Given the antimicrobial activity of these compounds, there is potential for their use in the development of specific antimycobacterial agents . These agents could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Wirkmechanismus

Target of Action

Similar compounds have shown significant antimicrobial and analgesic activities . This suggests that the compound may interact with targets involved in microbial growth and pain perception.

Mode of Action

It is known that similar compounds exhibit antimicrobial and analgesic activities

Biochemical Pathways

Given its potential antimicrobial and analgesic activities , it can be inferred that the compound may interfere with the biochemical pathways involved in microbial growth and pain signaling.

Result of Action

Similar compounds have shown significant antimicrobial and analgesic activities . This suggests that the compound may inhibit microbial growth and reduce pain at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGAFUCURPSCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)

![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)

![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)